3,3-Dichloroacrylic acid
Overview
Description
3,3-Dichloroacrylic acid, also known as 3,3-dichloro-2-propenoic acid, is a halogenated derivative of acrylic acid. It is characterized by the presence of two chlorine atoms attached to the third carbon of the acrylic acid structure. The molecular formula of this compound is C3H2Cl2O2, and it has a molecular weight of 140.95 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dichloroacrylic acid can be synthesized through the chlorination of acrylic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via the addition of chlorine to the double bond of acrylic acid, followed by the elimination of hydrogen chloride to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and high yield. The process is optimized to control the reaction temperature and chlorine concentration to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dichloroacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of dichloromalonic acid.
Reduction: Formation of 3-chloroacrylic acid or acrylic acid.
Substitution: Formation of 3-hydroxyacrylic acid or 3-aminoacrylic acid.
Scientific Research Applications
3,3-Dichloroacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3-Dichloroacrylic acid involves its interaction with various molecular targets. The presence of chlorine atoms makes it a reactive molecule capable of undergoing nucleophilic substitution reactions. These reactions can modify biological molecules, potentially leading to changes in their function. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Acrylic Acid: The parent compound, which lacks the chlorine atoms.
3-Chloroacrylic Acid: A mono-chlorinated derivative.
3,3-Diiodoacrylic Acid: An iodine-substituted analogue
Comparison: 3,3-Dichloroacrylic acid is unique due to the presence of two chlorine atoms, which significantly alter its reactivity and chemical properties compared to its analogues. The dichlorination increases its electrophilicity, making it more reactive in nucleophilic substitution reactions. This property is particularly useful in synthetic chemistry for introducing various functional groups into molecules .
Properties
IUPAC Name |
3,3-dichloroprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYODZVPUCNBWNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023620 | |
Record name | 3,3-Dichloropropenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1561-20-2 | |
Record name | 3,3-dichloropropenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dichloropropenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dichloroprop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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